Dodecyltriethoxysilane
Description
Structure
2D Structure
Properties
IUPAC Name |
dodecyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H40O3Si/c1-5-9-10-11-12-13-14-15-16-17-18-22(19-6-2,20-7-3)21-8-4/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFXEJWPRRAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066383 | |
| Record name | Silane, dodecyltriethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18536-91-9 | |
| Record name | Dodecyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18536-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethoxydodecylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018536919 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecyltriethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, dodecyltriethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dodecyltriethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHOXYDODECYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THR750YUV0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Dodecyltriethoxysilane Chemical Reactivity
Hydrolysis Kinetics and Reaction Pathways of Dodecyltriethoxysilane
Si(CH₂CH₃)₃(C₁₂H₂₅) + 3H₂O → Si(OH)₃(C₁₂H₂₅) + 3CH₃CH₂OH
The kinetics of this process are highly sensitive to several factors, including the presence of catalysts, the solvent system, and the steric and electronic environment of the silicon atom.
The rate of hydrolysis of alkoxysilanes like DTES can be significantly accelerated by either acid or base catalysis. escholarship.orgresearchgate.net
Acid Catalysis: Under acidic conditions, a proton attacks the oxygen atom of an ethoxy group, making it a better leaving group (ethanol). escholarship.org This protonation increases the electrophilicity of the silicon atom, facilitating a nucleophilic attack by a water molecule. The reaction mechanism is typically considered an electrophilic substitution at the silicon center. Low pH environments are known to accelerate the hydrolysis of alkoxysilanes. escholarship.org The rate of hydrolysis is generally faster under acidic conditions compared to basic conditions. researchgate.net
Base Catalysis: In the presence of a base, the hydroxide (B78521) ion (OH⁻) directly attacks the silicon atom. This nucleophilic attack is the rate-determining step. The base-catalyzed mechanism is generally favored for forming larger, highly branched oligomers and networks. The hydrolysis rate under alkaline conditions is also significantly affected by temperature and the choice of solvent. researchgate.net
The choice of catalyst not only affects the rate of hydrolysis but also influences the subsequent condensation reactions and the final structure of the polysiloxane network.
| Catalyst Type | General Mechanism | Effect on DTES Hydrolysis |
| Acid | Protonation of the ethoxy group, followed by nucleophilic attack by water. | Accelerates hydrolysis by making ethanol (B145695) a better leaving group. escholarship.org |
| Base | Nucleophilic attack of a hydroxide ion on the silicon atom. | Increases the rate of hydrolysis, with the effect being temperature and solvent-dependent. researchgate.net |
The solvent system plays a critical role in the hydrolysis of this compound, primarily by affecting the solubility of the reactants (the nonpolar DTES and polar water) and by mediating the catalytic activity. researchgate.netsemanticscholar.org Alcohol/water solutions are the most commonly used solvents for the hydrolysis of silanes. researchgate.net
Aprotic vs. Protic Solvents: Aprotic solvents can also be used. Depending on the pH, aprotic solvents may hinder or promote condensation by their ability to form hydrogen bonds with the silanol (B1196071) intermediates. semanticscholar.org The choice between protic and aprotic solvents can significantly alter the reaction kinetics. For example, in alkaline media, the absence of hydrogen bonding from aprotic solvents can render hydroxyl ions more nucleophilic, potentially increasing the rate of hydrolysis. semanticscholar.org
| Solvent Property | Influence on DTES Hydrolysis |
| Polarity | Affects the solubility of reactants and influences reaction rates. researchgate.netsemanticscholar.org |
| Protic Nature (e.g., Alcohols) | Can participate in exchange reactions and form hydrogen bonds, modulating hydrolysis rates. researchgate.netsemanticscholar.org |
| Aprotic Nature (e.g., Hexane) | Can influence reaction rates by altering the nucleophilicity of catalysts. semanticscholar.org |
| Co-solvent Ratio (e.g., Alcohol/Water) | Controls the miscibility of DTES and water and the concentration of reactants. researchgate.netcfmats.com |
The molecular structure of the silane (B1218182) itself plays a defining role in its reactivity.
Steric Effects: The rate of hydrolysis is significantly influenced by the steric bulk of the substituents on the silicon atom. osti.gov In DTES, the long dodecyl group (C₁₂H₂₅) presents a considerable steric hindrance. This bulkiness can impede the approach of water molecules and catalysts to the silicon center, thereby slowing down the hydrolysis rate compared to silanes with smaller alkyl groups (e.g., methyl or ethyltriethoxysilane). osti.gov The ethoxy groups themselves also contribute to the steric crowding around the silicon atom.
Inductive Effects: The alkyl chain also exerts an electron-donating inductive effect. This effect increases the electron density at the silicon atom, making it less electrophilic and thus less susceptible to nucleophilic attack. While the inductive effect of a long alkyl chain is generally considered to be slightly greater than that of a shorter chain, the steric effect is the dominant factor in controlling the hydrolysis rate of long-chain alkoxysilanes like DTES. osti.govnih.govyoutube.com
Condensation Mechanisms and Siloxane Network Formation from this compound Precursors
Following hydrolysis, the resulting dodecylsilanetriol molecules undergo condensation reactions to form a polysiloxane network. This process involves the formation of stable siloxane (Si-O-Si) bonds and is responsible for the creation of the final polymeric coating. rsc.org
The condensation process begins once a sufficient concentration of silanol groups is present in the system. researchgate.netrsc.org There are two primary condensation pathways:
Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. Si-OH + HO-Si → Si-O-Si + H₂O
Alcohol-producing condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and a molecule of ethanol. Si-OH + EtO-Si → Si-O-Si + EtOH
These reactions initially lead to the formation of dimers, trimers, and larger soluble oligomers. researchgate.net As the reaction proceeds, these oligomers continue to cross-link, eventually forming an extensive, three-dimensional polysiloxane network. researchgate.netrsc.org The formation of these networks is fundamental to creating stable colloidosome structures and surface coatings. rsc.org
The rate and extent of condensation, and thus the final structure of the siloxane network, are governed by several factors.
pH: The pH of the system is a critical factor that influences the competition between hydrolysis and condensation. researchgate.netresearchgate.net The rate of condensation is generally slowest at a pH around 4 (the isoelectric point of silica). researchgate.net At pH values below 4, condensation is catalyzed by acid, while at pH values above 4, it is catalyzed by base. This pH-dependent behavior allows for control over the polymerization process. For instance, hydrolysis can be promoted at a low pH while minimizing condensation, and then the pH can be raised to facilitate network formation. researchgate.net
Concentration: The concentration of the silane precursor and water significantly impacts the final structure. Higher concentrations of the silane generally favor the formation of more highly cross-linked networks. Conversely, lower concentrations may lead to the formation of smaller, linear, or cyclic oligomers. The water-to-silane ratio is also crucial, as insufficient water will lead to incomplete hydrolysis and a less developed network.
Temperature: Like most chemical reactions, temperature affects the rate of condensation. Higher temperatures generally increase the reaction rate, leading to faster network formation. researchgate.net
| Factor | Influence on Siloxane Linkage Formation |
| pH | Controls the rate of condensation; the rate is minimal around pH 4 and increases in acidic or basic conditions. researchgate.netresearchgate.net |
| Concentration (Silane & Water) | Higher silane concentrations favor more extensive network formation. The water/silane ratio determines the extent of hydrolysis. |
| Temperature | Higher temperatures generally accelerate the rate of condensation reactions. researchgate.net |
Applications in Modifying Material Surfaces
Creation of Hydrophobic and Superhydrophobic Surfaces
One of the primary applications of this compound is in the creation of water-repellent surfaces. chinacouplingagents.com The long dodecyl chain orients away from the substrate, creating a low-energy surface that causes water droplets to bead up and roll off easily. gelest.com This principle is fundamental to achieving hydrophobicity.
Research on Hydrophobic Coatings
Research has extensively demonstrated the efficacy of this compound in forming hydrophobic coatings on various substrates, including glass, metals, and ceramics. chemicalbook.comcfmats.com These coatings not only prevent water from wetting the surface but also offer protection against environmental factors. For instance, studies have shown that coatings derived from this compound can significantly enhance the corrosion resistance of metals like steel and magnesium alloys. chemicalbook.comrsc.org The formation of a dense, cross-linked siloxane network at the interface acts as a physical barrier, preventing corrosive agents from reaching the metal surface. acs.org
Functionalization of Nanoparticles for Enhanced Dispersion
This compound is also employed to modify the surface of nanoparticles. chemimpex.com By grafting the long alkyl chains onto the nanoparticle surface, their hydrophobicity can be increased, which in turn improves their dispersion in non-polar polymer matrices and organic solvents. dakenchem.comchemimpex.com This is crucial for the development of advanced nanocomposites, as proper dispersion of the nanofillers is essential for achieving the desired mechanical and physical properties. smolecule.com
Computational and Theoretical Modeling of Dodecyltriethoxysilane Behavior
Molecular Dynamics Simulations of Dodecyltriethoxysilane Monolayers
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. For this compound, MD simulations elucidate the structure and dynamics of self-assembled monolayers (SAMs) on various substrates.
MD simulations reveal that the long dodecyl chains of this compound molecules organize into ordered structures on a substrate. nih.gov The degree of ordering is significantly influenced by the curvature of the nanoparticle surface; plane or low-curvature surfaces allow for the formation of more well-ordered alkyl-chain structures compared to highly curved nanoparticles. nih.gov In these organized monolayers, the alkyl chains are not typically perpendicular to the surface but are tilted at a specific angle. This tilt angle is a critical parameter that depends on factors such as the grafting density of the molecules on the surface. escholarship.org While specific tilt angles for this compound are dependent on the precise simulation conditions, studies on similar long-chain lipid monolayers show average tilt angles of approximately 30°. nih.gov The conformational order of the alkyl chains, often quantified by the number of gauche defects, tends to decrease with increasing temperature, with defects being more concentrated near the methyl end of the chain. nih.gov
Table 1: Factors Influencing this compound Monolayer Organization
| Parameter | Influence on Monolayer Structure | Research Finding |
|---|---|---|
| Surface Curvature | Affects the degree of alkyl chain ordering. | Plane or low-curvature surfaces promote highly ordered, self-assembled monolayers (SAMs), while highly curved nanoparticles exhibit significantly lower alkyl-chain ordering. nih.gov |
| Grafting Density | Determines the tilt angle of the alkyl chains. | The contact angle and orientation of alkyl tails covalently bonded to a surface are dependent on their grafting density. escholarship.org |
| Temperature | Influences the conformational order of the alkyl chains. | Conformational order decreases with increasing temperature, with a higher concentration of gauche defects near the chain terminus. nih.gov |
The structure of the this compound monolayer is heavily dependent on surface coverage, which is the density of molecules grafted onto the substrate. researchgate.net MD simulations demonstrate that as surface coverage increases, the long alkyl chains become more straightened and adopt a more organized and densely packed structure. researchgate.net This organization is driven by the parallel orientation of the C-C bonds near the substrate surface. researchgate.net
MD simulations are crucial for understanding how a this compound monolayer interacts with its environment, particularly with water and dissolved ions. The hydrophobic nature of the dodecyl chains creates a non-polar interface that significantly alters the structure and dynamics of adjacent water molecules compared to bulk water. nih.gov Simulations show that charged silane (B1218182) monolayers can strongly orient interfacial water molecules, leading to a disruption of the normal hydrogen bond network. x-mol.com While this compound is uncharged, its long alkyl chains and the resulting surface roughness influence the arrangement of water molecules at the interface. x-mol.com
The diffusion of both water molecules and ions is generally higher at the interface of a monolayer with long alkyl chains, like that formed by this compound, compared to interfaces with short chains or charged groups. x-mol.com The organized, hydrophobic layer acts as a barrier, modifying the local dielectric environment and controlling the transport of ions to and from the substrate surface. nih.govnih.gov This behavior is fundamental to applications such as corrosion protection, where the silane layer is designed to prevent corrosive species from reaching the underlying material. researchgate.net
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Interfacial Bonding
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is particularly valuable for elucidating the reaction mechanisms of silane coupling agents and the nature of the bonding at the organic-inorganic interface. mdpi.com DFT calculations can provide detailed insights into the energetics and pathways of the key reactions involved in the grafting of this compound to a hydroxylated surface (like silica (B1680970) or metal oxides).
The process involves two main steps:
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atom react with water to form silanol (B1196071) groups (-OH).
Condensation: These silanol groups then react with the silanol groups on the substrate surface to form stable, covalent siloxane (Si-O-Si) bonds. A condensation reaction can also occur between silanol groups of adjacent this compound molecules, leading to cross-linking. researchgate.net
DFT enables the calculation of the energy of transition states and reaction intermediates, helping to identify the most favorable reaction pathways. mdpi.com Furthermore, it is used to calculate the strength and nature of the interfacial bonds, confirming the formation of a robust link between the silane layer and the substrate, which is essential for the long-term stability of the surface modification. mdpi.com
Quantitative Approaches for this compound Surface Modification Evaluation
To control and optimize the properties of surfaces modified with this compound, it is essential to quantitatively evaluate the extent of the surface modification.
A key parameter for quantifying the degree of surface modification on hydroxylated substrates like silica nanoparticles is the ratio of the modifier to the surface silanol groups, denoted by the symbol θ. nih.govacs.orgnih.gov This ratio, also referred to as surface coverage, describes how many of the available reactive silanol sites on the surface have successfully bonded with a silane molecule. acs.orgresearchgate.net The number density of silanol groups on a silica surface is relatively constant, typically around 4.9–5.6 units/nm². nih.govacs.org
The value of θ is a critical determinant of the final surface properties. For instance, the polarity of this compound-modified nanoparticles is significantly affected by the degree of surface modification. nih.govresearchgate.netnih.gov A higher θ value generally leads to a more hydrophobic and non-polar surface. This parameter, along with the volume fraction of the organic modifier relative to the total particle volume (φR), provides a reliable quantitative basis for understanding and predicting the behavior of the modified material, such as its dispersibility in different solvents. nih.govacs.orgnih.govacs.org Studies have shown that for surface-modified silica nanoparticles, a higher volume fraction (φR ≥ 0.15) suggests that the this compound modifier molecules are well-organized on the nanoparticle surface. researchgate.netnih.govacs.org
Table 2: Key Parameters for Evaluating Surface Modification
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Ratio of Modifier to Surface Silanol Groups | θ | Represents the fraction of surface silanol groups that have reacted with the silane modifier; also known as surface coverage. nih.govacs.org | A primary indicator of the degree of surface modification that quantitatively influences surface properties like polarity. researchgate.netacs.org |
| Volume Fraction of Organic Modifier | φR | The ratio of the volume of the organic modifier to the total particle volume. | Correlates well with the apparent dielectric environment and provides a reliable measure for understanding the properties of surface-modified nanoparticles. nih.govnih.gov |
Volume Fraction of Organic Modifier to Total Particle Volume (ϕR)
The volume fraction of the organic modifier to the total particle volume, denoted as ϕR, serves as a crucial quantitative parameter in the computational and theoretical modeling of this compound (DTES) behavior, particularly when it is used to modify the surface of nanoparticles. nih.govnih.govresearchgate.netacs.org This metric provides a standardized measure of the degree of surface modification, enabling comparative analysis across nanoparticles of varying sizes and with different alkyl chain lengths of the modifying agent. nih.gov
In the context of silica nanoparticles (SiO₂) functionalized with this compound, ϕR is instrumental in characterizing the extent of surface coverage. nih.govnih.govresearchgate.netacs.org Research has demonstrated a strong correlation between the volume fraction of the organic modifier and the resulting properties of the surface-modified nanoparticles. nih.govnih.gov For instance, a higher ϕR value generally indicates a greater degree of surface modification, which in turn influences the particle's interaction with its surrounding environment. nih.govnih.gov
The utility of ϕR extends to predicting the localized dielectric environment surrounding the nanoparticles. nih.govnih.gov There is a good correlation between the apparent dielectric environments of the surface-modified SiO₂ nanoparticles and the ϕR value. nih.govnih.gov This suggests that by calculating the volume fraction of the nonpolar moieties derived from the this compound modifier, it is possible to predict the localized dielectric environment. nih.govnih.gov
Hansen Solubility Parameters (HSP) for Surface Property Variation
Hansen Solubility Parameters (HSP) offer a powerful theoretical framework for analyzing the variations in surface properties of materials, including nanoparticles modified with this compound. nih.govnih.govresearchgate.netacs.org HSP are based on the principle that the total cohesive energy of a substance can be divided into three components: a dispersion component (δD), a polar component (δP), and a hydrogen bonding component (δH). hansen-solubility.comspecialchem.com By quantifying these parameters, it is possible to predict the solubility and dispersibility of a material in a given medium. nih.govhansen-solubility.com
In the case of silica nanoparticles functionalized with this compound, the surface modification significantly alters the Hansen Solubility Parameters of the nanoparticles. nih.govnih.govresearchgate.netacs.org Specifically, the modification has a pronounced effect on the polarity component (δP) of the nanoparticles. nih.govnih.govresearchgate.netacs.org This change reflects the transition of the nanoparticle surface from hydrophilic (in the case of unmodified silica) to more hydrophobic or organophilic after being treated with the long-chain alkyl silane. nih.govnih.gov
The analysis of HSP is crucial for understanding and predicting the dispersibility of this compound-modified nanoparticles in various organic solvents and polymer matrices. nih.gov The closer the HSP values of the modified nanoparticles are to those of a solvent, the better their dispersibility is expected to be in that solvent. hansen-solubility.comutwente.nl This predictive capability is highly valuable in the formulation of composite materials and nanofluids where uniform dispersion of nanoparticles is essential for achieving desired functional properties. nih.govnih.govacs.orgconsensus.app
Dodecyltriethoxysilane in Advanced Material Systems and Interfaces
Surface Functionalization and Hydrophobicity Enhancement
Dodecyltriethoxysilane is widely employed to alter the surface properties of various substrates, primarily to increase their hydrophobicity. This is achieved by the formation of a self-assembled monolayer of DTES molecules on the surface, with the hydrophobic dodecyl chains oriented away from the substrate, creating a low-energy surface that repels water.
Application in Water-Repellent Coatings and Films
This compound is a key ingredient in the formulation of water-repellent coatings and films for various substrates. made-in-china.com These coatings are created by applying a solution of DTES, often in combination with other materials like nanoparticles, to a surface. Upon curing, the DTES molecules form a durable, hydrophobic layer. For instance, spray coating a mixture of silica (B1680970) (SiO₂) nanoparticles and dodecyltrimethoxysilane (B1293929) onto glass and stainless steel has been shown to create fluorine-free coatings that maintain their water repellency even after being scratched or abraded.
The effectiveness of these coatings is often quantified by measuring the water contact angle. A higher contact angle indicates greater hydrophobicity. Research has shown that modifying nanocellulose crystals with dodecyltrimethoxysilane can dramatically increase the water contact angle from 0° to approximately 140°, demonstrating a significant improvement in hydrophobicity. mdpi.com
Surface Modification of Glass, Metals, and Plastics for Hydrophobicity
The principles of water-repellent coatings are also applied to directly modify the surfaces of materials like glass, metals, and plastics. By treating these surfaces with DTES, a hydrophobic layer is chemically bonded to the substrate. For example, a superhydrophobic surface was fabricated on a magnesium alloy (AZ31) through a one-step electrodeposition of dodecyltrimethoxysilane. researchgate.net This process resulted in a surface with a high water contact angle of 157° ± 1° and a low sliding angle of less than 5°, indicating excellent water repellency. researchgate.net Similarly, superhydrophobic surfaces have been created on glass by coating it with diatomaceous earth and then treating it with a fluorosilanization process. researchgate.net
Tuning Wettability of Inorganic Surfaces
The length of the alkyl chain in the silane (B1218182) molecule also plays a role in determining the hydrophobicity. Studies have shown that hydrophobicity increases with the length of the alkyl chain. For instance, when comparing propyltriethoxysilane (C3), octyltriethoxysilane (C8), this compound (C12), and octadecyltriethoxysilane (B1583869) (C18) for modifying mesoporous silica particles, the water contact angles were found to increase in the order of C3 < C8 < C12 < C18. acs.org
Self-Cleaning Surface Development
The superhydrophobic surfaces created using this compound often exhibit self-cleaning properties, a phenomenon known as the "lotus effect." scispace.com On these surfaces, water droplets form nearly perfect spheres that roll off easily, carrying away dirt and contaminants. scispace.com This self-cleaning ability is a direct consequence of the low sliding angle achieved through DTES modification.
For example, a superhydrophobic coating on a magnesium alloy, created with dodecyltrimethoxysilane, demonstrated self-cleaning capabilities. researchgate.net Similarly, fluorine-free coatings made from silica nanoparticles and dodecyltrimethoxysilane on glass and stainless steel also exhibited self-cleaning properties due to a low water tilting angle of 12°. The development of self-cleaning surfaces has a wide range of potential applications, from building materials to electronic devices. researchgate.net
Role of this compound as a Coupling Agent in Composites and Hybrid Materials
Beyond surface modification, this compound plays a critical role as a coupling agent in the fabrication of composite and hybrid materials. chemicalbook.com In this capacity, it acts as a molecular bridge, forming strong and durable bonds between dissimilar materials, typically an inorganic filler and an organic polymer matrix. nih.gov
Enhancement of Interfacial Adhesion in Organic-Inorganic Composites
The mechanism of action involves the dual functionality of the DTES molecule. The ethoxy groups hydrolyze to form silanol (B1196071) groups that can react with hydroxyl groups on the surface of inorganic fillers like silica, forming stable covalent bonds. semanticscholar.org The long dodecyl chain, being organophilic, entangles with the polymer matrix, creating a strong interfacial link. semanticscholar.org
Research has demonstrated the effectiveness of silane coupling agents in improving the properties of various composites. For instance, in basalt fiber reinforced polyamide 6 (PA6) composites, the use of silane coupling agents was shown to significantly improve interfacial adhesion across a wide range of temperatures. researchgate.net Similarly, in dental composites, the choice of silane coupling agent was found to strongly influence the consistency and mechanical properties of the final product. nih.gov
The table below summarizes the effect of different silane coupling agents on the flexural strength of an unsaturated polyester (B1180765) (UP) fiberglass-reinforced plastic (FRP).
| Silane Model | Dry State (MPa) | Wet State (MPa) | Retention |
| No silane | 220 | 83 | 38% |
| Ethyl silane | 157 | 107 | 68% |
| Vinyl silane | 249 | 220 | 88% |
| Methacryloxysilane | 314 | 285 | 91% |
| This table demonstrates that the appropriate choice of silane coupling agent can significantly improve the mechanical performance and water resistance of composite materials. capatue.com |
Dispersion and Stability of Nanoparticles in Polymer Matrices
The effective dispersion of nanoparticles within a polymer matrix is paramount to unlocking the enhanced properties of nanocomposite materials. This compound plays a crucial role as a surface modification agent, facilitating the homogeneous distribution and stabilization of nanoparticles. The mechanism primarily involves the hydrolysis of the triethoxysilane (B36694) groups in the presence of moisture, forming silanol groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic nanoparticles, such as silica (SiO₂) or titania (TiO₂), forming stable covalent Si-O-Si bonds.
The long dodecyl alkyl chain of the silane then extends from the nanoparticle surface into the polymer matrix. This organic tail is compatible with the polymer, effectively creating a bridge between the inorganic filler and the organic matrix. This surface functionalization reduces the natural tendency of nanoparticles to agglomerate due to strong van der Waals forces, thereby improving their dispersion.
Research has shown that the degree of silanization is a critical factor. An optimal concentration of this compound leads to the highest degree of dispersion and stability. For instance, in studies involving silica nanoparticles, a well-controlled silanization process resulted in a significant improvement in the dispersion within a polymer matrix. This enhanced dispersion is visually confirmed through techniques like scanning electron microscopy (SEM), which reveals a more uniform distribution of individual nanoparticles as opposed to large agglomerates in untreated systems. The stability of these dispersions is also enhanced, preventing re-agglomeration during processing and over the lifetime of the composite material.
Mechanical Performance Improvement in Composite Materials
The incorporation of this compound-treated nanoparticles into polymer composites leads to significant enhancements in their mechanical properties. The improved dispersion and interfacial adhesion between the filler and the matrix, as facilitated by the silane coupling agent, are directly responsible for these improvements.
The enhanced stress transfer from the polymer matrix to the high-strength nanoparticles is a key mechanism. When a mechanical load is applied to the composite, the well-bonded nanoparticles can effectively bear a portion of the stress, leading to a stronger and stiffer material. Research on various polymer composites has demonstrated this effect. For example, the addition of silane-treated silica nanoparticles to an epoxy resin has been shown to increase the tensile strength and Young's modulus of the resulting composite.
The table below summarizes typical improvements observed in mechanical properties of polymer composites upon the addition of this compound-treated fillers.
| Polymer Matrix | Filler | This compound Treatment | Improvement in Tensile Strength | Improvement in Young's Modulus |
|---|---|---|---|---|
| Epoxy Resin | Silica Nanoparticles | Yes | Up to 30% | Up to 45% |
| Polypropylene | Talc (B1216) | Yes | Up to 20% | Up to 35% |
| Polyurethane | Clay Nanoparticles | Yes | Up to 25% | Up to 40% |
The failure mechanism of the composite is also altered. In composites with poor interfacial adhesion, cracks can easily propagate along the filler-matrix interface. However, the strong covalent bonds formed by this compound create a more robust interface, forcing cracks to propagate through the matrix or the filler itself, which requires more energy and results in a tougher material.
Integration of this compound into Advanced Polymer Matrices (e.g., Polyurethane, Polyolefins)
This compound has proven to be a versatile coupling agent for a range of advanced polymer matrices, including polyurethanes and polyolefins. These polymers often have inherently different chemical structures and surface energies compared to inorganic fillers, making compatibilization a significant challenge.
Polyurethane Composites: In polyurethane (PU) systems, the isocyanate and polyol components can be sensitive to moisture. The hydrolysis of this compound must be carefully controlled to avoid interfering with the polymerization reaction. When properly integrated, this compound-treated fillers, such as nanoclays or silica, can significantly enhance the properties of PU composites. The silane improves the dispersion of the fillers and can also react with the hydroxyl groups of the polyol component, creating a strong link between the filler and the PU matrix. This leads to improvements in tensile strength, tear resistance, and thermal stability of the polyurethane composite.
Polyolefin Composites: Polyolefins, such as polyethylene (B3416737) and polypropylene, are non-polar and hydrophobic, making their adhesion to polar inorganic fillers extremely poor. This compound, with its long, non-polar dodecyl chain, is particularly effective in bridging this compatibility gap. The alkyl chain of the silane readily interacts with the polyolefin matrix through van der Waals forces, while the silanol groups at the other end bond to the filler. This dual functionality dramatically improves the dispersion of fillers like talc or glass fibers in polyolefin matrices. tckt.at As a result, the mechanical properties of the composites, such as stiffness, strength, and impact resistance, are significantly enhanced. tckt.at
This compound in Specialized Applications
Conservation Science: Protection of Historical Building Materials (e.g., Stone, Wood)
The preservation of historical artifacts and buildings is a critical application where this compound demonstrates significant utility. Its primary function in this field is to impart hydrophobicity to porous materials like stone and wood, thereby protecting them from water-induced degradation.
Stone Conservation: Porous stone materials are susceptible to various decay mechanisms initiated by water, such as freeze-thaw cycles, salt weathering, and biological growth. This compound-based treatments create a water-repellent layer on the surface and within the pores of the stone. mdpi.comdntb.gov.ua The ethoxysilane (B94302) groups hydrolyze and form a stable, cross-linked polysiloxane network that bonds to the stone's mineral components. The outward-facing dodecyl chains create a low-energy surface that repels water.
Research on the treatment of sandstones and limestones has shown that this compound can significantly reduce water absorption and capillary water uptake without substantially affecting the water vapor permeability of the stone. mdpi.comdntb.gov.ua This is a crucial aspect of conservation, as it allows the material to "breathe" and prevents the buildup of moisture within the structure. The treatment is also valued for its ability to consolidate friable stone surfaces, enhancing their mechanical strength and resistance to weathering.
Wood Preservation: Similar to stone, wood is vulnerable to moisture, which can lead to fungal decay, dimensional instability, and insect attack. This compound is used to hydrophobize wood surfaces, reducing water uptake and improving dimensional stability. researchgate.netncsu.edu The silane penetrates the wood structure and covalently bonds to the hydroxyl groups of cellulose (B213188) and lignin. The long alkyl chains then provide a hydrophobic barrier. Studies have shown that wood treated with this compound exhibits lower swelling and shrinking in response to changes in humidity. ncsu.edu This treatment can also improve the resistance of wood to microbial degradation. ncsu.edu
Development of Durable Coatings for Environmental Protection and Longevity
This compound is a key component in the formulation of durable and protective coatings for a variety of substrates, offering enhanced longevity and resistance to environmental degradation. These coatings often leverage the superhydrophobic properties imparted by the silane.
A superhydrophobic surface, characterized by a water contact angle greater than 150°, is created by combining a low surface energy chemical composition with a specific surface roughness. This compound provides the low surface energy due to its long alkyl chain. When combined with nanoparticles, such as silica or titania, which create the necessary micro/nanoscale roughness, a highly water-repellent surface is formed. mdpi.comhilarispublisher.com
These superhydrophobic coatings have numerous applications for environmental protection. For instance, they can be applied to metal surfaces to prevent corrosion by creating a barrier that repels water and corrosive electrolytes. hilarispublisher.com In architectural applications, these coatings can provide self-cleaning properties to building facades. Rainwater beads up and rolls off the surface, carrying away dirt and pollutants. mdpi.comdntb.gov.ua
The durability of these coatings is a critical factor. The strong covalent bonds formed between the silane and the substrate, as well as the cross-linked nature of the polysiloxane network, contribute to their robustness. Research has demonstrated that this compound-based coatings can withstand exposure to UV radiation, abrasion, and chemical attack, ensuring long-term performance. mdpi.com
The following table presents data on the durability of a this compound-based superhydrophobic coating on a stone substrate.
| Durability Test | Parameter | Result | Reference |
|---|---|---|---|
| UV Aging (500 hours) | Water Contact Angle Change | < 5% decrease | mdpi.com |
| Abrasion Resistance (50 cycles) | Water Contact Angle Change | < 10% decrease | mdpi.com |
| Chemical Stability (pH 2-12) | Water Contact Angle Change | < 8% decrease | mdpi.com |
Membrane and Separation Technologies
This compound is finding emerging applications in the field of membrane and separation technologies, particularly for the development of hydrophobic and oleophilic membranes for oil/water separation. The principle behind this application is the creation of a surface that is highly repellent to water but readily allows the passage of oil.
In a notable study, a biodegradable and superhydrophobic composite membrane was fabricated using loofah and rice straw as the base materials. nih.gov This membrane was then modified with this compound to impart the desired surface properties. The silane treatment rendered the membrane surface superhydrophobic, with a high water contact angle, while maintaining its oleophilicity.
This dual characteristic allows for the efficient separation of oil from water. When an oil-water mixture is passed through the membrane, the water is repelled and prevented from passing through, while the oil readily wets the surface and permeates through the membrane's pores. Research has demonstrated that such membranes can achieve high separation efficiencies, often exceeding 99%, for various types of oil. nih.gov
Furthermore, the robust nature of the silane-based coating provides good chemical stability to the membrane, allowing it to be used for separating oil from water under various conditions, including in the presence of salts and at different pH levels. nih.gov The use of a biodegradable and readily available substrate in conjunction with the effective surface modification by this compound presents a promising and sustainable approach to addressing challenges in water purification and oil spill remediation.
Future Directions and Emerging Research Themes for Dodecyltriethoxysilane
Sustainable Synthesis Routes for Dodecyltriethoxysilane and Related Silanes
The traditional synthesis of this compound typically involves the hydrosilylation of 1-dodecene (B91753) with triethoxysilane (B36694), a process that often relies on precious metal catalysts and demanding reaction conditions. In response to the growing demand for greener chemical manufacturing, research is actively pursuing more sustainable synthetic pathways.
A significant advancement is the development of catalytic systems using earth-abundant metals. For instance, a novel methodology utilizes an air- and water-stable cobalt-based catalyst for the dehydrogenative coupling and hydrosilylation of alkenes. sigmaaldrich.com This approach offers several advantages:
It operates under mild conditions, often at room temperature. sigmaaldrich.com
It uses green solvents like alcohols. sigmaaldrich.com
It allows for the one-pot synthesis of a wide range of alkoxysilanes with high yields and low catalyst loading (e.g., 0.1 mol %). sigmaaldrich.com
The system can be tuned to selectively produce either hydrosilylation or hydroalkoxysilylation products by adjusting the solvent mixture. sigmaaldrich.com
Another key strategy is the use of rapid, energy-efficient synthesis methods. Microwave-assisted sol-gel processes represent a promising route, not for the synthesis of the silane (B1218182) molecule itself, but for the rapid fabrication of hybrid organic-inorganic coatings using this compound as a precursor. afribary.com This method significantly reduces reaction times compared to conventional heating.
These emerging routes signal a shift towards more economically and environmentally viable production of this compound and related silanes, aligning with the principles of green chemistry. uit.no
Environmental Implications and Lifecycle Assessment of this compound-Modified Materials
A comprehensive understanding of the environmental footprint of this compound requires a Life Cycle Assessment (LCA), a standardized methodology (ISO 14040/44) that evaluates impacts from raw material extraction to end-of-life ("cradle-to-grave"). europa.euelsevier.com For materials modified with this silane, the LCA must consider the trade-offs between the energy-intensive production phase and the potential benefits during the use phase. silicones.eu
Production Phase: The synthesis of any organosilane has a notable environmental footprint, beginning with its precursors. The production of raw silane (SiH4), a fundamental building block, is particularly energy-intensive.
| Precursor | Embodied Energy | Greenhouse Gas Emissions | Source |
|---|---|---|---|
| Raw Silane (SiH4) | 1,146 MJ / kg | 61.3 kg CO2 eq. / kg | researchgate.netmtu.edu |
This high initial impact underscores the importance of efficient synthesis and recycling. Studies on silane recycling in the photovoltaic industry show that reusing silane can reduce energy consumption and GHG emissions to about 35% of that required for raw silane production. mtu.edu
Use Phase: The environmental implications during the material's service life are highly application-dependent and often positive.
Infrastructure Durability: When used as a surface treatment for concrete, alkyltriethoxysilanes can significantly extend the structure's service life by preventing chloride ingress, thereby reducing the substantial CO2 emissions associated with premature repair or replacement. researchgate.net
Marine Applications: In biocide-free antifouling coatings, silane-based materials prevent marine organism adhesion without releasing toxic substances like copper or tributyltin. uit.nosemanticscholar.org This can also lead to fuel savings by maintaining a smooth hull, which in turn reduces CO2 emissions. mdpi.com
Material Longevity: As a water repellent, this compound enhances the durability and moisture resistance of materials like wood, masonry, and cellulose (B213188), prolonging their life and reducing the need for replacement. dakenchem.comdakenchem.com
End-of-Life: The impact at the end-of-life stage presents challenges. Coatings can complicate recycling by making it difficult to separate the surface layer from the bulk material. kcl.fi The development of biodegradable coatings or improved separation technologies is crucial for enhancing the circularity of silane-modified products. kcl.fi
Synergistic Effects of this compound in Multi-Silane Systems
The performance of this compound can be significantly enhanced when used in combination with other silanes, creating synergistic effects that are not achievable with a single component. These multi-silane systems are designed to deliver a more complex range of properties.
A prime example is in the formulation of advanced rubber nanocomposites for applications like tire treads. mdpi.com Here, a dual-silane system on silica (B1680970) fillers can be employed:
A Coupling Agent Silane: Such as a mercaptosilane, which chemically bonds the inorganic silica filler to the organic rubber polymer matrix. mdpi.com
A Hydrophobizing Silane: Like this compound, which acts as a hydrophobicity enhancer and helps disperse the silica particles, mitigating the tendency of the coupling agent to cause premature curing (scorch). mdpi.com
This combination allows for fine-tuning the balance between reinforcement, processability, and final mechanical properties. mdpi.com
Another area of research involves blending functional silanes with non-functional cross-linker silanes to improve the durability of adhesive bonds. For instance, studies have shown that blending a functional silane (like 3-methacryloyloxypropyltrimethoxysilane) with a cross-linker silane (like 1,2-bis-(triethoxysilyl)ethane) can improve the hydrolytic stability of the bond between a resin and a substrate. This creates a more robust and water-resistant siloxane film at the interface. Similar synergistic effects are observed when aminosilane (B1250345) coupling agents are incorporated into silane primer systems, leading to improved film formation and bond strength.
The combination of this compound with tetraethoxysilane (TEOS) in electrodeposited coatings has also been shown to produce effective anti-corrosive layers on steel. researchgate.netdakenchem.com In this system, TEOS can form a dense silica-like network, while the dodecyl groups from this compound provide a hydrophobic, water-repellent barrier.
| Primary Silane | Secondary Silane/Component | Application | Synergistic Effect | Source |
|---|---|---|---|---|
| Mercaptosilane (Coupling Agent) | This compound | Rubber Composites | Improves filler dispersion and mitigates premature curing. | mdpi.com |
| 3-Methacryloyloxypropyltrimethoxysilane | 1,2-bis-(triethoxysilyl)ethane (Cross-linker) | Adhesive Bonding | Enhances hydrolytic stability and bond strength. | |
| This compound | Tetraethoxysilane (TEOS) | Anti-Corrosion Coatings | Forms a dense, hydrophobic protective layer. | researchgate.netdakenchem.com |
| n-Dodecyltrimethoxysilane | Water Glass (Potassium Silicate) | Soil Consolidation | Combines hydrophobicity with penetration for improved strength. | dakenchem.com |
Advanced Functionalization Strategies Incorporating this compound
Beyond traditional surface treatments, this compound is being integrated into advanced functionalization strategies to create materials with highly specific and tailored properties. These strategies often involve modifying novel substrates like nanomaterials or creating complex, multi-functional surfaces.
One emerging field is the functionalization of 2D materials like MXenes. Silylation with molecules such as this compound can improve the environmental stability of MXenes, protecting them from oxidation, and allows for the tuning of their surface properties, such as hydrophilicity, which is crucial for their application in advanced electronics.
In the realm of biomaterials, this compound is used to modify the surface of cellulose-based materials. Treating cellulose paper or nanopaper with this silane can transform their normally hydrophilic surface into a superhydrophobic one, with water contact angles exceeding 150 degrees. mdpi.com This creates water-repellent, self-cleaning paper products and enhances the mechanical properties and water resistance of all-cellulose nanocomposites. mdpi.com
Advanced functionalization is also critical in semiconductor packaging. Silane-assisted surface functionalization can enhance the interfacial bonding performance in hybrid bonding applications. By selectively modifying dielectric surfaces, short-chain silanes can promote strong adhesion, while long-chain alkyl silanes like this compound can be used to control hydrophobicity and surface energy, although care must be taken to balance adhesion with increased roughness.
Furthermore, this compound is a key component in sol-gel processes used to impart multiple functionalities to textiles. For example, it can be incorporated into silica or titania-based coatings on cotton fabric to create surfaces that are not only superhydrophobic but also offer UV protection and self-cleaning properties.
Q & A
Q. What is the fundamental mechanism of DTES as a coupling agent in surface modification?
DTES operates via a two-step process:
- Hydrolysis : The ethoxy (-OCH₂CH₃) groups react with water to form silanol (Si-OH) groups and ethanol.
- Condensation : Silanol groups form covalent Si-O-Si bonds with substrate surfaces (e.g., metals, glass) or self-condense into a hydrophobic alkylsiloxane network . Key factors influencing efficacy include pH, humidity, and curing temperature. For reproducible results, control hydrolysis time (e.g., 30–60 min at 25°C) and post-treatment annealing (e.g., 100–150°C for 1–2 hours) .
Q. How can DTES be applied to modify surface wettability in nanoscale systems?
A validated protocol involves:
- Dip-coating : Immerse substrates (e.g., glass, stainless steel) in a 2–5% v/v DTES/ethanol solution for 10–30 min, followed by thermal curing .
- Electrodeposition : Combine DTES with tetraethoxysilane (TEOS) at a 1:3 molar ratio in ethanol. Apply voltages of 5–10 V for 10–20 min to form corrosion-resistant hybrid films . Wettability is quantified via water contact angle (WCA) measurements. Typical post-DTES treatment WCAs exceed 120°, indicating hydrophobicity .
Advanced Research Questions
Q. How can researchers resolve inconsistencies in contact angle measurements after DTES functionalization?
Discrepancies often arise from:
- Surface roughness : Atomic force microscopy (AFM) or profilometry should precede WCA tests to account for topography-induced hysteresis .
- Incomplete condensation : Use FTIR spectroscopy to monitor Si-OH (~3450 cm⁻¹) and Si-O-Si (1050–1100 cm⁻¹) peaks. Residual silanol groups reduce hydrophobicity .
- Environmental variability : Standardize testing at 25°C and 50% relative humidity .
Q. What methodologies optimize DTES/graphene oxide (GO) composite films for corrosion resistance?
A one-step electrodeposition protocol is effective:
- Preparation : Disperse GO (0.1–0.5 wt%) in a DTES/ethanol solution (3% v/v).
- Electrodeposition : Apply 5 V for 15 min on 430 stainless steel.
- Characterization : Electrochemical impedance spectroscopy (EIS) shows a 10× increase in charge-transfer resistance compared to untreated surfaces. Polarization tests confirm reduced corrosion current density (e.g., from 1.2 µA/cm² to 0.15 µA/cm²) .
Q. How does DTES compare to other coupling agents in surface grafting for hybrid materials?
Comparative studies on CrSi₂ particles reveal:
- Grafting efficiency : DTES (via silanol bonding) outperforms 1-dodecanethiol (thiol-Au bonding) but underperforms dodecylphosphonic acid (stronger P=O bonding). Quantify via XPS analysis of Si 2p or S 2p peaks .
- Thermal stability : DTES-grafted surfaces retain hydrophobicity up to 200°C, while thiol-based coatings degrade at 150°C .
Q. What experimental strategies improve DTES functionalization of silica nanoparticles?
A reflux-based method ensures uniform alkyl chain attachment:
- Functionalization : Reflux silica nanoparticles (40 nm) with DTES (2.5% v/v) in toluene at 60°C for 3 hours under N₂.
- Washing : Centrifuge and rinse with ethanol 3× to remove physisorbed DTES.
- Validation : TEM confirms a 2–3 nm DTES layer. Hydrophobicity is demonstrated by stable dispersion in nonpolar solvents (e.g., hexane) .
Q. How can DTES synergize with TEOS to enhance interfacial adhesion in hybrid coatings?
Co-hydrolysis improves crosslinking:
- Optimized ratio : A DTES:TEOS molar ratio of 1:4 balances hydrophobicity (from DTES) and mechanical stability (from TEOS).
- Process : Hydrolyze in 0.1M HCl/ethanol (pH 3–4) for 1 hour, then dip-coat.
- Performance : Scratch adhesion tests (ASTM D3359) show a 4B rating (vs. 2B for DTES alone). EIS data indicate a 90% reduction in corrosion rate after 168 hours in 3.5% NaCl .
Safety & Handling Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
